![molecular formula C13H9N3O6 B14603963 4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- CAS No. 58294-13-6](/img/structure/B14603963.png)
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- is a complex organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 4-position and a 2,4-dinitrophenylmethyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- typically involves the reaction of 4-pyridinecarboxylic acid with 2,4-dinitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dinitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Diamino derivatives.
Substitution: Various substituted pyridinecarboxylic acid derivatives.
科学研究应用
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dinitrophenyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter cellular signaling pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Picolinic acid (2-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 2-position.
Nicotinic acid (3-pyridinecarboxylic acid): An isomer with the carboxylic acid group at the 3-position.
Isonicotinic acid (4-pyridinecarboxylic acid): The parent compound with the carboxylic acid group at the 4-position.
Uniqueness
4-Pyridinecarboxylic acid, 2-[(2,4-dinitrophenyl)methyl]- is unique due to the presence of the 2,4-dinitrophenylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its isomers. This structural feature allows for specific interactions with molecular targets, making it valuable in various research applications.
属性
CAS 编号 |
58294-13-6 |
|---|---|
分子式 |
C13H9N3O6 |
分子量 |
303.23 g/mol |
IUPAC 名称 |
2-[(2,4-dinitrophenyl)methyl]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C13H9N3O6/c17-13(18)9-3-4-14-10(6-9)5-8-1-2-11(15(19)20)7-12(8)16(21)22/h1-4,6-7H,5H2,(H,17,18) |
InChI 键 |
GRZHNKIKVORDMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=NC=CC(=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


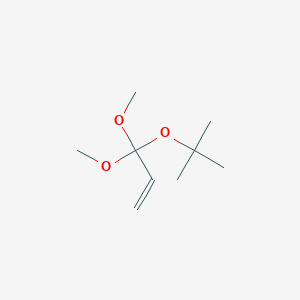

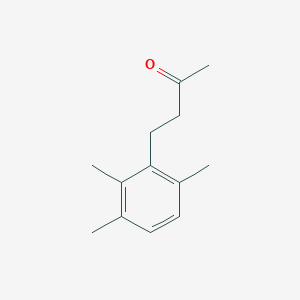

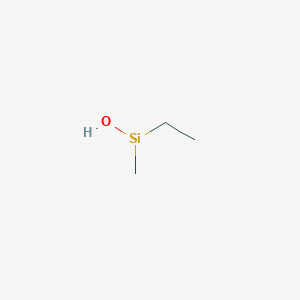
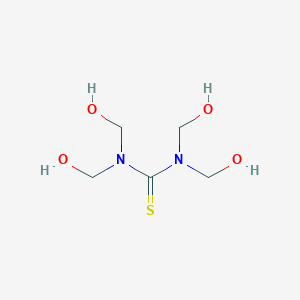
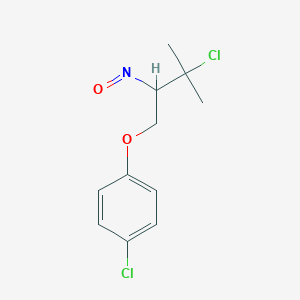
![N-{4-[2-(4-Methylphenoxy)ethoxy]-2-nitrophenyl}acetamide](/img/structure/B14603928.png)
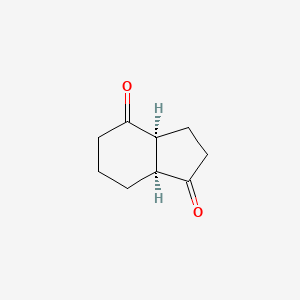
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-methyl-](/img/structure/B14603942.png)
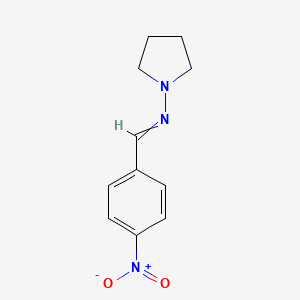

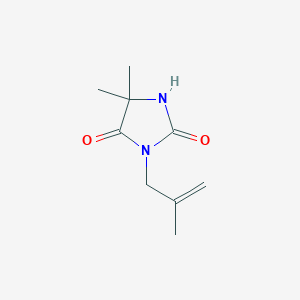
![Butanoic acid, 4-[(ethoxythioxomethyl)thio]-3-oxo-, ethyl ester](/img/structure/B14603968.png)
